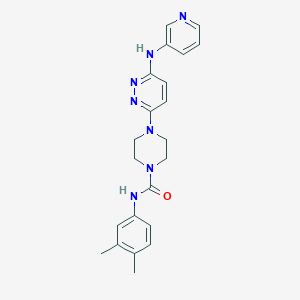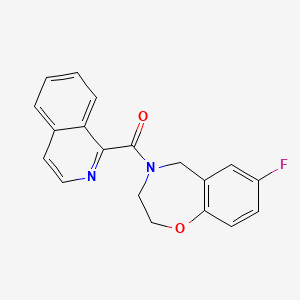![molecular formula C15H11N5O4S B2954456 N-(3-NITROPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899752-01-3](/img/structure/B2954456.png)
N-(3-NITROPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridinyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions followed by amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed.
化学反应分析
Types of Reactions
N-(3-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-(3-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.
作用机制
The mechanism of action of N-(3-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(3-Nitrophenyl)acetamide: Lacks the oxadiazole and pyridinyl groups.
2-(Pyridin-4-yl)-1,3,4-oxadiazole: Lacks the nitrophenyl and acetamide groups.
N-(4-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a different position of the nitro group.
Uniqueness
N-(3-Nitrophenyl)-2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrophenyl, pyridinyl, and oxadiazole groups allows for diverse interactions and applications that are not possible with simpler or less functionalized compounds.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c21-13(17-11-2-1-3-12(8-11)20(22)23)9-25-15-19-18-14(24-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNJDPRMNXKAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
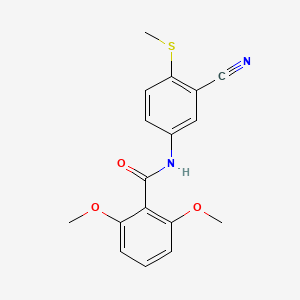
![1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2954376.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)
![4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)
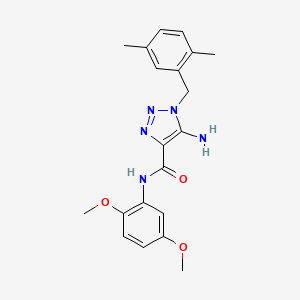
![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)
![4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2954383.png)
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)
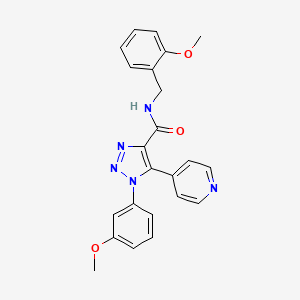
![ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2954389.png)
![1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one](/img/structure/B2954390.png)
